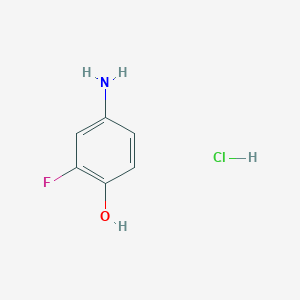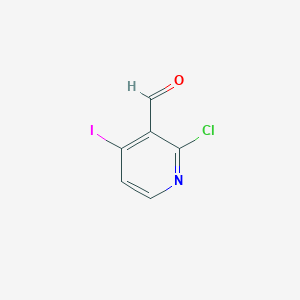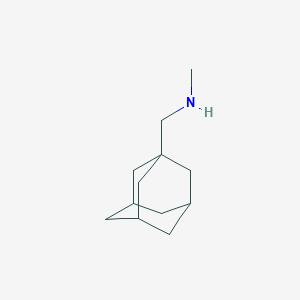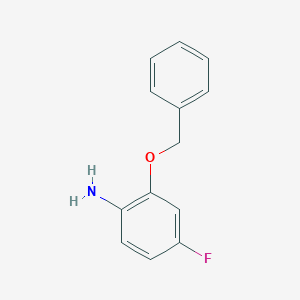
2-(Benzyloxy)-4-fluoroaniline
Vue d'ensemble
Description
2-(Benzyloxy)-4-fluoroaniline (2-BFA) is an important organic compound that has a wide range of applications in the chemical and pharmaceutical industries. It is a versatile reagent that can be used in a variety of synthetic reactions, and has been used in the synthesis of numerous drugs and other compounds. 2-BFA has been studied extensively, and its properties and potential applications have been explored in great detail.
Applications De Recherche Scientifique
Bioactivation of Fluorinated Anilines : A study by Rietjens and Vervoort (1991) investigated the metabolism and bioactivation of fluoroanilines, focusing on their conversion to reactive benzoquinoneimines. This research is relevant for understanding the chemical behavior of compounds like 2-(Benzyloxy)-4-fluoroaniline in biological systems (Rietjens & Vervoort, 1991).
Synthesis Techniques : Qiu et al. (2009) described a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound related to 2-(Benzyloxy)-4-fluoroaniline, which is important in the manufacturing of certain pharmaceuticals (Qiu et al., 2009).
Inhibitory Activities on Enzymes : Çelik and Babagil (2019) synthesized compounds including N-benzylidene-4-fluoroaniline and tested their inhibitory effects on certain isoenzymes. This research provides insights into potential therapeutic applications of such compounds (Çelik & Babagil, 2019).
Monitoring Exposure : Eadsforth et al. (1984) explored methods for monitoring exposure to fluoroanilines, including 4-fluoroaniline, which is structurally similar to 2-(Benzyloxy)-4-fluoroaniline. They studied methaemoglobin content in blood and urinary metabolites as potential monitoring techniques (Eadsforth et al., 1984).
Application in Fluorescent Probes : Tanaka et al. (2001) researched the use of fluorinated benzoxazole derivatives, including those derived from fluoroaniline, as fluorescent probes for sensing pH and metal cations. This application is significant in the field of chemical sensing and imaging (Tanaka et al., 2001).
Photoheterolysis of Haloanilines : Fagnoni, Mella, and Albini (1999) described the synthesis of aryl- and alkylanilines, including 4-fluoroaniline, through photoheterolysis. This process is crucial for the preparation of compounds used in various chemical industries (Fagnoni, Mella, & Albini, 1999).
Low Dielectric Materials from Fluorinated Polybenzoxazines : Parveen, Thirukumaran, and Sarojadevi (2014) synthesized fluorinated polybenzoxazines from fluorinated amines, including 4-fluoroaniline, for use in low dielectric materials. This research is relevant for advancements in electronic materials and technologies (Parveen, Thirukumaran, & Sarojadevi, 2014).
Propriétés
IUPAC Name |
4-fluoro-2-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNIXMCXONNGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-fluoroaniline | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B111932.png)
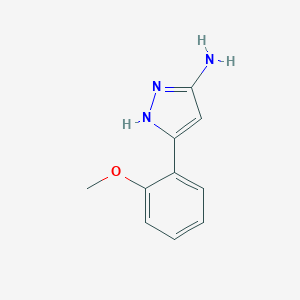



![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acidethyl ester hydrochloride](/img/structure/B111938.png)


